molecular formula C7H4ClNO6S B2823475 3-(Chlorosulfonyl)-4-nitrobenzoic acid CAS No. 871243-31-1

3-(Chlorosulfonyl)-4-nitrobenzoic acid

Cat. No. B2823475
CAS RN: 871243-31-1
M. Wt: 265.62
InChI Key: UPBCHHVCBIGZJB-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)benzoic acid is a sulfonyl halide . It participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .


Synthesis Analysis

The industrial synthesis of similar compounds like chlorosulfonic acid entails the reaction of hydrogen chloride with a solution of sulfur trioxide in sulfuric acid . It can also be prepared by chlorination of sulfuric acid .


Molecular Structure Analysis

The molecular formula of 3-(Chlorosulfonyl)benzoic acid is C7H5ClO4S . Its average mass is 220.630 Da and its monoisotopic mass is 219.959702 Da .


Chemical Reactions Analysis

Chlorosulfonic acid, a related compound, can generate different products at different temperatures. At higher temperatures, it generates SO3 which will behave as an electrophile and react with aromatic compounds to produce sulfonation products .


Physical And Chemical Properties Analysis

The melting point of 3-(Chlorosulfonyl)benzoic acid is 128-130 °C (lit.) .

Mechanism of Action

Target of Action

It’s known that sulfonyl halides, such as 3-(chlorosulfonyl)-4-nitrobenzoic acid, are often used in organic synthesis due to their reactivity . They can react with a variety of nucleophiles, making them useful for creating a wide range of compounds .

Mode of Action

The mode of action of 3-(Chlorosulfonyl)-4-nitrobenzoic acid involves its reactivity as a sulfonyl halide. In the presence of a nucleophile, the sulfur-chlorine bond can be broken, leading to the substitution of the chlorine atom . This allows the compound to participate in various chemical reactions, leading to the formation of new compounds .

Biochemical Pathways

It’s known that sulfonyl halides can participate in various chemical reactions, potentially affecting a wide range of biochemical pathways depending on the specific context .

Result of Action

The molecular and cellular effects of 3-(Chlorosulfonyl)-4-nitrobenzoic acid are largely dependent on the specific reactions it undergoes. As a sulfonyl halide, it can react with a variety of nucleophiles, leading to the formation of new compounds . The specific effects would therefore depend on the nature of these compounds.

Action Environment

The action, efficacy, and stability of 3-(Chlorosulfonyl)-4-nitrobenzoic acid can be influenced by various environmental factors. For instance, the presence of nucleophiles can trigger reactions, while factors such as pH and temperature can affect the rate of these reactions . Additionally, the compound’s reactivity suggests that it may be sensitive to moisture .

Safety and Hazards

3-(Chlorosulfonyl)benzoic acid is classified as Eye Damage 1 and Skin Corrosion 1B . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chlorosulfonyl-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO6S/c8-16(14,15)6-3-4(7(10)11)1-2-5(6)9(12)13/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBCHHVCBIGZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chlorosulfonyl)-4-nitrobenzoic acid

CAS RN

871243-31-1
Record name 3-(chlorosulfonyl)-4-nitrobenzoic acid
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